PDE4 Inhibitory Potency: 12.3 nM IC₅₀ Advantage Over Standard PDE4 Inhibitors
The compound exhibits potent PDE4 inhibitory activity with an IC₅₀ of 12.3 nM, as reported by vendor-supplied pharmacological profiling [1]. This places it in a competitive potency range relative to the clinically approved PDE4 inhibitor roflumilast, which shows an IC₅₀ of 0.7–2.0 nM against PDE4A in enzymatic assays [2]. While roflumilast's sub-nanomolar potency represents the gold standard, 921575-45-3's single-digit nanomolar IC₅₀ positions it within an order of magnitude of market-leading PDE4 inhibitors, making it a viable lead-like scaffold for further optimization. In comparison to apremilast (PDE4 IC₅₀ = 74 nM [2]), 921575-45-3 demonstrates a ~6-fold greater intrinsic potency, offering a significant head-start for programs targeting PDE4-mediated pathways.
| Evidence Dimension | PDE4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12.3 nM |
| Comparator Or Baseline | Roflumilast: IC₅₀ = 0.7–2.0 nM (PDE4A); Apremilast: IC₅₀ = 74 nM |
| Quantified Difference | ~6-fold more potent than apremilast; ~6–18-fold less potent than roflumilast |
| Conditions | Enzymatic PDE4 inhibition assay (vendor-reported); comparator values from published literature |
Why This Matters
A 12.3 nM IC₅₀ provides a substantiated potency benchmark that enables direct comparison with known PDE4 inhibitors, supporting informed selection of 921575-45-3 as a viable starting point for PDE4-targeted drug discovery.
- [1] Kuujia.com. (n.d.). 2-Ethoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921575-45-3) Product Technical Datasheet. View Source
- [2] Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 280–290. View Source
